4-Chlorobenzyl mercaptan

Description

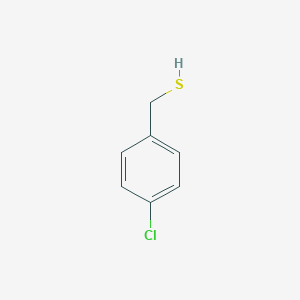

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQXPTHQTXCXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211619 | |

| Record name | p-Chlorotoluene-alpha-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6258-66-8 | |

| Record name | 4-Chlorobenzyl mercaptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6258-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorotoluene-alpha-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006258668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6258-66-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Chlorotoluene-alpha-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-chlorotoluene-α-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and purification of 4-Chlorobenzyl mercaptan

An In-depth Technical Guide to the Synthesis and Purification of 4-Chlorobenzyl Mercaptan

Abstract

This compound (4-CBM), also known as (4-chlorophenyl)methanethiol, is a pivotal intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Its utility stems from the reactive thiol (-SH) group, which allows for the facile introduction of a sulfur-containing moiety into complex molecular architectures. This guide provides a comprehensive, field-proven framework for the synthesis, purification, and characterization of this compound, designed for researchers and drug development professionals. We delve into the mechanistic underpinnings of common synthetic routes, offer detailed experimental protocols, and outline robust methods for purification and quality control, ensuring the production of high-purity material suitable for demanding applications.

Safety and Handling: A Prerequisite for Success

The chemistry of thiols necessitates a stringent adherence to safety protocols. This compound and its precursors possess significant hazards that must be managed through proper engineering controls and personal protective equipment (PPE).

-

Compound Hazards: this compound is a combustible liquid characterized by a powerful and unpleasant stench.[3] It is harmful if swallowed, inhaled, or in contact with skin, causing irritation to the eyes, skin, and respiratory system.[1][3][4][5] The primary precursor, 4-chlorobenzyl chloride, is a lachrymator and may cause severe skin reactions.[6]

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of volatile, malodorous, and hazardous compounds.[7] An eyewash station and safety shower must be readily accessible.[7]

-

Personal Protective Equipment (PPE): At a minimum, appropriate PPE includes chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles.[3][6]

-

Atmospheric Sensitivity: Thiols are susceptible to air oxidation, which can lead to the formation of the corresponding disulfide impurity.[3][8] Therefore, performing reactions and storing the final product under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to preserve purity.

Strategic Synthesis of this compound

The synthesis of 4-CBM is most effectively achieved via a nucleophilic substitution (SN2) reaction, where a sulfur nucleophile displaces the halide from 4-chlorobenzyl chloride. While several sulfur sources can be employed, the thiourea route is demonstrably superior for achieving high purity by circumventing a common and problematic side reaction.

The Thiourea Method: A Superior Route to High Purity

This method proceeds in two stages within a single pot: the formation of a stable isothiouronium salt intermediate, followed by its basic hydrolysis. This strategy is mechanistically elegant as it prevents the formation of the bis(4-chlorobenzyl) sulfide byproduct, a common issue with direct hydrosulfide displacement.[8][9]

Causality: The thiol product is acidic and can be deprotonated to form a thiolate anion. This thiolate is a powerful nucleophile that can react with the starting alkyl halide, leading to a sulfide byproduct.[9][10] The thiourea route prevents this by first forming an alkyl isothiouronium salt. The sulfur atom in this salt is not nucleophilic, thus inhibiting the second SN2 reaction.[9] The desired thiol is only liberated in the final hydrolysis step when the alkyl halide has been consumed.

Experimental Protocol: Synthesis via Thiourea

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-chlorobenzyl chloride (1.0 eq) and thiourea (1.1 eq).

-

Solvent Addition: Add a suitable solvent, such as 95% ethanol, to the flask.[11]

-

Isothiouronium Salt Formation: Heat the mixture to reflux and maintain for approximately 4-6 hours.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon cooling, the S-(4-chlorobenzyl)isothiouronium chloride salt may precipitate.

-

Hydrolysis: To the same flask, add an aqueous solution of a base, such as sodium hydroxide (e.g., 5 N NaOH solution), and resume heating at reflux for 2-3 hours under a nitrogen atmosphere to facilitate hydrolysis and prevent oxidation.[11]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with a suitable acid (e.g., 2 N HCl) to a pH of ~2-3.[11] This protonates the thiolate, yielding the desired mercaptan.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Diagram: Thiourea Synthesis Pathway

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. This compound | 6258-66-8 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 6258-66-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. cloudfront.zoro.com [cloudfront.zoro.com]

- 8. Video: Preparation and Reactions of Thiols [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Reactivity Profile of the Thiol Group in 4-Chlorobenzyl Mercaptan

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the thiol group in 4-chlorobenzyl mercaptan. As an organosulfur compound of interest in synthetic chemistry and drug development, a thorough understanding of its thiol functionality is paramount. This document elucidates the key chemical properties, including acidity (pKa), nucleophilicity, and oxidation-reduction behavior. Particular emphasis is placed on the electronic influence of the para-chloro substituent on the benzylic thiol. Detailed, field-proven experimental protocols for the characterization of these properties are provided, underpinned by mechanistic insights and authoritative references. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis and application of thiol-containing molecules.

Introduction: The Significance of the Thiol Group in this compound

This compound, also known as (4-chlorophenyl)methanethiol, is a versatile chemical intermediate characterized by a thiol (-SH) functional group attached to a benzyl scaffold.[1][2] The thiol group, being the sulfur analog of an alcohol's hydroxyl group, imparts a unique set of chemical properties that are central to its utility in organic synthesis.[3] Thiols are known for their distinct, often pungent odors, and this compound is no exception.[4]

The reactivity of the thiol group is the cornerstone of this compound's synthetic applications. This reactivity is primarily dictated by three key aspects:

-

Acidity: The thiol proton is significantly more acidic than the proton of a corresponding alcohol, readily forming a thiolate anion.

-

Nucleophilicity: The resulting thiolate is a potent nucleophile, readily participating in a variety of bond-forming reactions.[5]

-

Redox Chemistry: The thiol group is susceptible to oxidation, most commonly leading to the formation of a disulfide bond.

The presence of a chlorine atom in the para position of the benzene ring introduces a significant electronic effect that modulates the reactivity of the distal thiol group. This guide will delve into these fundamental aspects, providing both theoretical understanding and practical methodologies for their investigation.

Physicochemical Properties of this compound

A foundational understanding of the physical properties of this compound is essential for its safe handling and application in experimental work.

| Property | Value | Reference(s) |

| CAS Number | 6258-66-8 | [1][4] |

| Molecular Formula | C₇H₇ClS | [1][4] |

| Molecular Weight | 158.65 g/mol | [1][4] |

| Appearance | White or colorless to light yellow powder to lump to clear liquid | [4] |

| Melting Point | 19-20 °C | [4] |

| Boiling Point | 125 °C at 35 mmHg | [4] |

| Density | 1.202 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.5893 | [4] |

| Flash Point | 170 °F (77 °C) | [4] |

| Predicted pKa | 9.32 ± 0.10 | [4] |

The Electronic Influence of the para-Chloro Substituent

The presence of the chlorine atom at the para position of the benzene ring exerts a significant influence on the reactivity of the thiol group through a combination of inductive and resonance effects. This can be quantitatively assessed using the Hammett equation, which provides a linear free-energy relationship for substituted aromatic compounds.[6][7]

The chlorine atom is an electronegative element, and thus it exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the benzene ring and, by extension, from the benzylic carbon and the sulfur atom. Conversely, the lone pairs on the chlorine atom can participate in resonance, donating electron density to the ring (+R effect). For halogens, the inductive effect generally outweighs the resonance effect.

This net electron-withdrawing character has two primary consequences for the thiol group:

-

Increased Acidity: The electron-withdrawing nature of the chloro-substituted ring stabilizes the negative charge of the thiolate anion (Ar-CH₂-S⁻) formed upon deprotonation. This stabilization lowers the energy of the conjugate base, thereby increasing the acidity of the thiol and resulting in a lower pKa value compared to the unsubstituted benzyl mercaptan (pKa ≈ 9.43).[8] The predicted pKa of 9.32 for this compound aligns with this expectation.[4]

-

Decreased Nucleophilicity of the Thiolate: While the acidity of the thiol is increased, the nucleophilicity of the corresponding thiolate anion is reduced. The electron-withdrawing effect of the chloro-substituted ring decreases the electron density on the sulfur atom, making it a less potent nucleophile compared to the thiolate of the unsubstituted benzyl mercaptan.

Key Reactivity Profiles

Acidity and Thiolate Formation

The acidity of the thiol group is a critical parameter that governs its reactivity, as the deprotonated thiolate is the primary nucleophilic species in most reactions.

The pKa of this compound is predicted to be 9.32.[4] This value indicates that a moderately strong base is required to achieve complete deprotonation. In practical terms, bases such as sodium hydroxide, potassium carbonate, or triethylamine are commonly employed to generate the thiolate in situ for subsequent reactions.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This protocol outlines a reliable method for the experimental determination of the pKa of this compound.[9][10][11][12]

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from 8 to 11, maintaining a constant ionic strength.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent, such as methanol or DMSO.

-

Sample Preparation: In a series of quartz cuvettes or a 96-well UV-transparent microplate, add a small, constant volume of the this compound stock solution to each buffer solution. Ensure the final concentration of the organic solvent is low to minimize its effect on the pKa.

-

UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range (e.g., 230-300 nm).

-

Data Analysis:

-

Identify the wavelength(s) where the absorbance changes significantly with pH. This is typically due to the different absorption profiles of the protonated thiol (R-SH) and the deprotonated thiolate (R-S⁻).

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

-

Nucleophilicity and Thioether Synthesis

The thiolate anion of this compound is a potent nucleophile that readily participates in nucleophilic substitution reactions, particularly with alkyl halides, to form thioethers (sulfides).[3][5] This is a cornerstone of its synthetic utility.

Experimental Protocol: Synthesis of a Benzyl Thioether

This protocol details a general procedure for the synthesis of a thioether from this compound and an alkyl halide.[13]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol, acetone, or DMF.

-

Base Addition: Add a base (1.1 equivalents), such as potassium carbonate or sodium ethoxide, to the solution and stir for 15-30 minutes at room temperature to facilitate the formation of the thiolate anion.

-

Alkyl Halide Addition: Add the desired alkyl halide (1.05 equivalents) to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired thioether.

Kinetic Analysis of Thiol Alkylation

The rate of thioether formation can be quantified to assess the nucleophilicity of the 4-chlorobenzyl thiolate.[14][15][16]

-

Reaction Monitoring: The reaction can be monitored by quenching aliquots at various time points and analyzing the concentration of the starting materials and product by HPLC or GC.

-

Rate Law Determination: By varying the initial concentrations of the thiolate and the alkyl halide, the order of the reaction with respect to each reactant can be determined, and the rate constant can be calculated. This allows for a quantitative comparison of the nucleophilicity of 4-chlorobenzyl thiolate with other thiolates under identical conditions.

Oxidation and Disulfide Formation

Thiols are susceptible to oxidation, and the most common oxidation product is a disulfide, formed by the coupling of two thiol molecules. This reaction can be promoted by a variety of mild oxidizing agents, including iodine, hydrogen peroxide, or even atmospheric oxygen, often catalyzed by metal ions.[5]

The corresponding disulfide of this compound is bis(4-chlorobenzyl) disulfide.[17][18][19]

Experimental Protocol: Synthesis of Bis(4-chlorobenzyl) Disulfide

This protocol describes a straightforward method for the oxidation of this compound to its corresponding disulfide.[20]

-

Reaction Setup: Dissolve this compound in a suitable solvent, such as ethanol or a mixture of dichloromethane and water.

-

Oxidant Addition: Slowly add a solution of a mild oxidizing agent, such as a 30% aqueous solution of hydrogen peroxide or a solution of iodine in ethanol, to the stirred thiol solution at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: If using an aqueous oxidant, extract the product with an organic solvent. Wash the organic layer with a solution of sodium thiosulfate (to quench any remaining iodine, if used) and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure bis(4-chlorobenzyl) disulfide.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It is harmful if swallowed, in contact with skin, or if inhaled.[2] It also has a strong, unpleasant odor.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

The reactivity of the thiol group in this compound is a multifaceted topic governed by its acidity, the potent nucleophilicity of its conjugate base, and its susceptibility to oxidation. The para-chloro substituent plays a crucial role in modulating these properties through its electron-withdrawing inductive effect, which enhances the thiol's acidity while attenuating the thiolate's nucleophilicity. The experimental protocols provided in this guide offer robust methodologies for the characterization of these key reactivity parameters and for the synthesis of important derivatives such as thioethers and disulfides. A thorough understanding of this reactivity profile is essential for the effective application of this compound in research, drug development, and industrial synthesis.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 6258-66-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound CAS#: 6258-66-8 [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. oxfordreference.com [oxfordreference.com]

- 8. Benzyl mercaptan - Wikipedia [en.wikipedia.org]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hi-tec.tripod.com [hi-tec.tripod.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. youtube.com [youtube.com]

- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 14. Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Bis(4-chlorophenyl) disulfide 97 1142-19-4 [sigmaaldrich.com]

- 18. BIS(P-CHLOROBENZYL)DISULFIDE | 23566-17-8 [chemicalbook.com]

- 19. BIS(P-CHLOROBENZYL)DISULFIDE | 23566-17-8 [amp.chemicalbook.com]

- 20. CN115925597A - Preparation method of bis (4-sulfophenyl) disulfide - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Applications of 4-Chlorobenzyl Mercaptan in Organic Synthesis

Executive Summary

4-Chlorobenzyl mercaptan, also known as (4-chlorophenyl)methanethiol, is a versatile organosulfur compound that serves as a pivotal building block in modern organic synthesis.[1] Its unique structure, featuring a nucleophilic thiol group and a benzyl ring substituted with an electron-withdrawing chlorine atom, imparts a distinct reactivity profile that is leveraged in diverse synthetic transformations. This guide provides an in-depth exploration of the principal applications of this compound, focusing on its utility in the synthesis of thioethers, its role as a protective group, and its potential as a precursor for complex sulfur-containing heterocycles. Furthermore, we delve into its relevance in medicinal chemistry, offering field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals.

Introduction to this compound

This compound is a colorless to light yellow liquid characterized by a strong, unpleasant odor, a common trait for mercaptans.[1][2] Its strategic importance stems from its ability to introduce the 4-chlorobenzylthio moiety into organic molecules, a functional group that can influence the steric, electronic, and biological properties of the target compound.

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its effective and safe use in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 6258-66-8 | [2][3] |

| Molecular Formula | C₇H₇ClS | [2][3][4] |

| Molecular Weight | 158.64 g/mol | [4] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Melting Point | 19-20 °C | [4] |

| Boiling Point | 108-110 °C at 13 mmHg | [5] |

| Density | 1.202 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.5893 | [4] |

| Odor | Strong, unpleasant (stench) | [2] |

Synthesis Overview

The most common laboratory-scale synthesis of this compound mirrors the preparation of its parent compound, benzyl mercaptan.[6] The process typically involves the reaction of 4-chlorobenzyl chloride with a sulfur nucleophile, such as thiourea. This forms an intermediate isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the desired thiol.[6][7]

Caption: General synthesis pathway for this compound.

Critical Safety and Handling Information

Due to its toxicity and reactivity, strict adherence to safety protocols is mandatory when handling this compound.

-

Toxicity: The compound is toxic if swallowed, inhaled, or in contact with skin. It is classified as harmful and can cause skin, eye, and respiratory system irritation.[1][2][4]

-

Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[2][7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential.[8]

-

Stench: The potent, unpleasant odor is a key characteristic.[2] Glassware and equipment should be decontaminated with a bleach solution before removal from the fume hood.[7]

-

Storage and Stability: It is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon).[2] It is incompatible with strong bases and strong oxidizing agents.[2][8] Store in a cool, dry, well-ventilated area away from heat and ignition sources.[8]

Core Applications in Synthetic Chemistry

The reactivity of the thiol group makes this compound a valuable reagent for constructing carbon-sulfur bonds, which are prevalent in many pharmaceuticals and advanced materials.[9]

Synthesis of 4-Chlorobenzyl Thioethers via S-Alkylation

The formation of thioethers is arguably the most common application of this compound.[9] This transformation is typically achieved via an S-alkylation reaction, a robust and high-yielding process.

Mechanistic Insights: The reaction proceeds through a classic Sₙ2 mechanism. A base (e.g., NaH, K₂CO₃, or an amine) is used to deprotonate the weakly acidic thiol (pKa ≈ 9.5 for benzyl mercaptan), generating the potent 4-chlorobenzylthiolate nucleophile.[6] This thiolate then attacks an electrophilic carbon center, such as an alkyl halide or tosylate, displacing the leaving group to form the thioether. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 reaction by solvating the cation of the base without strongly interacting with the nucleophile.

Caption: Standard experimental workflow for thioether synthesis.

Experimental Protocol: General Procedure for S-Alkylation with an Alkyl Bromide

-

Objective: To synthesize a 4-chlorobenzyl thioether from this compound and an alkyl bromide.

-

Materials:

-

This compound (1.0 eq)

-

Alkyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq), finely powdered

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF (approx. 0.2 M).

-

Add potassium carbonate to the solution with stirring.

-

Add the alkyl bromide dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure thioether.

-

Trustworthiness Note: This protocol is a self-validating system. The use of an anhydrous solvent prevents unwanted side reactions with water. Monitoring by TLC/LC-MS ensures the reaction is driven to completion, and the extractive workup followed by chromatography guarantees high purity of the final product.

The 4-Chlorobenzyl Group as a Thiol Protecting Group

In multi-step syntheses, it is often necessary to temporarily mask a reactive thiol group. The benzyl group is a common thiol protecting group, and the 4-chlorobenzyl (CIBn) variant offers a similar function with potentially altered stability and cleavage conditions.

Rationale for Use: The CIBn group is stable to a wide range of reaction conditions, including acidic and basic hydrolysis and many redox reagents. The electron-withdrawing chlorine atom can subtly influence the stability of the C-S bond compared to the standard benzyl group. Deprotection is typically achieved reductively, avoiding harsh conditions that could damage sensitive functional groups elsewhere in the molecule.

Protection and Deprotection Strategies:

Caption: Protection and deprotection cycle using the 4-chlorobenzyl group.

Deprotection Causality: The most effective method for cleaving the benzyl-sulfur bond is a dissolving metal reduction, such as sodium in liquid ammonia.[6] The strong reducing environment provides the electrons necessary to break the C-S bond, liberating the thiolate and generating 4-chlorotoluene as a byproduct.[6]

Precursor for Sulfur-Containing Heterocycles

Nitrogen and sulfur-containing heterocycles are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[10][11][12] this compound can serve as a key starting material for the synthesis of these complex structures. For instance, it can be used to construct benzothiazine derivatives through multi-step sequences involving cyclization reactions. While direct, one-pot syntheses using this specific mercaptan are less common, its role as a foundational building block is clear.[13]

Relevance in Medicinal Chemistry and Drug Discovery

The incorporation of chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[14]

-

Metabolic Stability: The chlorine atom can block sites of oxidative metabolism, increasing the metabolic stability and half-life of a drug.

-

Lipophilicity: The chloro group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Bioactivity: this compound itself has been noted for potential antimicrobial properties.[1] Its derivatives are therefore of interest in the development of new anti-infective agents. The thioether linkage it forms is a key structural feature in numerous bioactive compounds.[15]

The 4-chlorobenzylthio group can be incorporated into various molecular scaffolds to explore structure-activity relationships (SAR) in a drug discovery program. Its synthesis from readily available 4-chlorobenzyl chloride makes it an attractive component for building diverse chemical libraries.

Conclusion and Future Outlook

This compound is a powerful and versatile reagent in the synthetic organic chemist's toolbox. Its primary application in the high-yielding synthesis of thioethers provides a reliable method for constructing C-S bonds. Its utility as a protecting group and as a precursor for heterocyclic synthesis further underscores its importance. For drug discovery professionals, the 4-chlorobenzylthio moiety offers a valuable tool for modulating the properties of lead compounds. As the demand for novel, sulfur-containing pharmaceuticals and materials continues to grow, the strategic application of this compound is set to remain a cornerstone of innovative synthetic chemistry.

References

- 1. Page loading... [wap.guidechem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound CAS#: 6258-66-8 [m.chemicalbook.com]

- 4. 4-氯苯甲硫醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 6258-66-8 [chemicalbook.com]

- 6. Benzyl mercaptan - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 10. Synthesis of sulfur-containing heterocycles via disulfide intermediates - American Chemical Society [acs.digitellinc.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 13. Synthesis of sulfur-containing heterocycles via ring enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid [beilstein-journals.org]

4-Chlorobenzyl Mercaptan: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of 4-chlorobenzyl mercaptan, a versatile reagent in modern organic synthesis. From its foundational preparative methods to its critical role in the synthesis of key agrochemicals and pharmaceuticals, this document offers field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Specialized Thiol Reagent

This compound, also known as (4-chlorophenyl)methanethiol, is an organosulfur compound that has carved a niche for itself as a valuable intermediate in various synthetic applications.[1][2] While the definitive first synthesis of this specific mercaptan is not prominently documented in readily accessible historical literature, its development can be understood within the broader context of the evolution of synthetic methodologies for aryl thiols.[3] Traditional methods for creating the carbon-sulfur bond in such compounds often involved multi-step processes or harsh reaction conditions.[3] The advent of more streamlined and efficient synthetic routes, particularly those involving the nucleophilic substitution of activated benzyl halides, paved the way for the practical availability of substituted benzyl mercaptans like the 4-chloro derivative.

The strategic placement of a chlorine atom on the para position of the benzene ring imparts unique electronic properties to the molecule, influencing its reactivity and making it a tailored building block for specific target molecules. This guide will delve into the common synthetic pathways to this compound, explore its key applications with detailed protocols, and discuss its potential as a protecting group in complex organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory.

Table 1: Physicochemical Properties of this compound [2][4][5][6]

| Property | Value |

| CAS Number | 6258-66-8 |

| Molecular Formula | C₇H₇ClS |

| Molecular Weight | 158.65 g/mol |

| Appearance | Colorless to light yellow liquid or low-melting solid |

| Melting Point | 19-20 °C |

| Boiling Point | 103 °C at 12 mmHg |

| Density | 1.202 g/mL at 25 °C |

| Refractive Index | n20/D 1.5893 |

Spectroscopic Data: The structural integrity of this compound can be confirmed through various spectroscopic techniques. The NIST WebBook provides reference spectra for this compound.[7]

Synthesis of this compound: Core Methodologies

The synthesis of this compound is typically achieved through the nucleophilic substitution of 4-chlorobenzyl chloride with a sulfur nucleophile. Two primary, reliable methods are prevalent in laboratory and industrial settings.

Synthesis from 4-Chlorobenzyl Chloride and Thiourea

This two-step, one-pot method is a common and effective way to prepare benzyl mercaptans, avoiding the direct handling of odorous and toxic hydrogen sulfide gas.[8] The reaction proceeds through the formation of a stable isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the desired thiol.

Experimental Protocol: Synthesis via Isothiouronium Salt

-

Step 1: Formation of the Isothiouronium Salt

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.

-

To this solution, add 4-chlorobenzyl chloride (1.0 equivalent).[1]

-

Heat the mixture to reflux and maintain for 2-3 hours. The isothiouronium salt will precipitate out of the solution as a white solid.

-

Cool the reaction mixture to room temperature.

-

-

Step 2: Hydrolysis to this compound

-

To the slurry from Step 1, add a solution of sodium hydroxide (2.5 equivalents) in water.

-

Heat the mixture to reflux for an additional 2-3 hours. The hydrolysis of the isothiouronium salt will occur.

-

Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of approximately 1-2.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation.

-

Caption: Synthesis of this compound via the Thiourea Route.

Applications in Agrochemical and Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of commercially significant molecules, particularly in the agrochemical and pharmaceutical industries.[9]

Synthesis of the Herbicide Thiobencarb

Thiobencarb is a selective thiocarbamate herbicide widely used in rice cultivation.[7] Its synthesis involves the S-alkylation of a diethylthiocarbamate precursor with a 4-chlorobenzyl moiety. While industrial production may utilize 4-chlorobenzyl chloride directly with a salt of diethylthiocarbamic acid, a laboratory synthesis can be envisioned starting from this compound.

Experimental Protocol: Synthesis of Thiobencarb

-

Step 1: Formation of the Thiolate

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Exercise caution as hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium thiolate.

-

-

Step 2: Reaction with Diethylcarbamoyl Chloride

-

Cool the thiolate solution back to 0 °C.

-

Slowly add diethylcarbamoyl chloride (1.05 equivalents) via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude Thiobencarb can be purified by column chromatography on silica gel.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis Of 4-Chlorobenzoilthiourea From 4-Chlorobenzoil Chloride And Tidoure With Different Heating Time And Temperature - Ubaya Repository [repository.ubaya.ac.id]

- 3. BJOC - Transition-metal-catalyzed synthesis of phenols and aryl thiols [beilstein-journals.org]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 6. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]

- 7. This compound [webbook.nist.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

Antimicrobial Properties of 4-Chlorobenzyl Mercaptan Derivatives: A Technical Guide to Synthesis, Mechanism, and Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents with unique mechanisms of action. Among the diverse chemical scaffolds under investigation, sulfur-containing compounds, particularly mercaptan derivatives, have emerged as a promising area of research. This technical guide provides a comprehensive overview of a specific subclass: 4-Chlorobenzyl mercaptan derivatives. We delve into the synthetic strategies for creating these molecules, present their documented antibacterial and antifungal activities, and explore the current understanding of their mechanisms of action. This document is designed for researchers and drug development professionals, offering not only a synthesis of the existing literature but also detailed, field-proven experimental protocols for the robust evaluation of these compounds. By explaining the causality behind experimental choices and providing self-validating methodologies, this guide aims to empower researchers to effectively explore the therapeutic potential of this chemical class.

The Imperative for Novel Antimicrobials: The Role of Sulfur-Containing Scaffolds

The "golden era" of antibiotic discovery has long passed, and the current drug development pipeline for new antimicrobial agents is insufficient to combat the escalating threat of resistance.[1] This reality has driven a paradigm shift in discovery efforts, moving towards novel chemical entities that can circumvent existing resistance mechanisms. Organosulfur compounds, such as thiols (mercaptans), have a rich history in medicinal chemistry. The thiol group (-SH) is a potent nucleophile and can readily engage in redox reactions or coordinate with metal ions, often targeting essential sulfhydryl groups in microbial proteins and enzymes, leading to their inactivation.[2]

The this compound scaffold provides a unique combination of a reactive thiol functional group and a substituted aromatic ring. The chlorine atom at the para-position modifies the electronic properties of the benzene ring, potentially influencing the compound's lipophilicity, membrane permeability, and binding interactions with microbial targets. This guide focuses on derivatives of this core structure, which have shown significant activity against both bacterial and fungal pathogens.

The Chemical Landscape: Core Structure and Key Derivatives

The foundational structure is this compound (also known as (4-chlorophenyl)methanethiol).[3] Its derivatives are typically synthesized by modifying the thiol group, creating thioethers, thioesters, or incorporating the entire moiety into larger, more complex molecules.

Key classes of derivatives reported in the literature with notable antimicrobial activity include:

-

Thioesters: Such as 4-chlorobenzyl p-coumarate, which combines the mercaptan with a naturally derived phenolic acid.[4][5]

-

Imidazole Conjugates: For instance, N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine, which integrates the 4-chlorobenzyl group into a structure containing an imidazole ring, a common feature in many antifungal agents.[6]

-

Complex Heterocycles: Derivatives where the 4-chlorobenzyl moiety is attached to scaffolds like tetrazoles or oxazoles.[7][8]

The strategic rationale for these modifications is to enhance antimicrobial potency, broaden the spectrum of activity, and improve pharmacological properties by combining the reactive potential of the thiol group with other bioactive pharmacophores.

Synthetic Strategies for Derivative Generation

The synthesis of this compound derivatives typically begins with 4-chlorobenzyl chloride or this compound itself.[9] The specific route depends on the desired final product, but a generalized workflow often involves nucleophilic substitution or esterification reactions.

A common approach for creating thioethers or thioesters involves the reaction of this compound with a suitable electrophile under basic conditions. The base (e.g., sodium hydride, potassium carbonate) deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophile. Multi-step syntheses are often required for more complex derivatives.[10]

Caption: Generalized workflow for the synthesis of this compound derivatives.

In Vitro Antimicrobial Activity

The antimicrobial efficacy of these derivatives has been evaluated against a range of clinically relevant pathogens. The primary metrics for quantifying activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Antibacterial Activity

Derivatives have shown significant activity, particularly against Gram-positive bacteria. For example, 4-chlorobenzyl p-coumarate demonstrated potent activity against various Gram-positive strains, causing cell elimination within 24 hours.[4] Other studies on related structures, such as tetrazole derivatives containing a chlorobenzyl moiety, have reported variable but promising inhibitory effects against both Gram-positive (S. aureus, B. subtilis) and Gram-negative bacteria (E. coli).[8]

Table 1: Antibacterial Activity of Selected 4-Chlorobenzyl Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-Chlorobenzyl p-coumarate | Gram-positive bacteria | Not specified as MIC, but effective | [4] |

| Tetrazole Derivative 6l | Staphylococcus aureus | 3.12 | [8] |

| Tetrazole Derivative 6e | Staphylococcus aureus | 6.25 | [8] |

| Tetrazole Derivative 6m | Staphylococcus aureus | 6.25 |[8] |

Antifungal Activity

The antifungal properties of this class are particularly noteworthy. Several derivatives have been tested against various Candida species, including drug-resistant strains. 4-chlorobenzyl p-coumarate, for instance, exhibits strong fungicidal effects with MIC values as low as 3.9 µg/mL.[5] Another study on an imidazole derivative containing the 4-chlorobenzyl group also reported significant antimycotic activity when compared to established drugs like ketoconazole and miconazole.[6]

Table 2: Antifungal Activity of Selected 4-Chlorobenzyl Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

|---|---|---|---|---|

| 4-Chlorobenzyl p-coumarate | Candida spp. | 3.9 - 62.5 | 3.9 - 62.5 | [5] |

| Mo-CBP2 (unspecified derivative) | Candida spp. | 20-45 µM (MIC₅₀) | - | [4] |

| N-(4-chlorobenzyl)-...benzenamine | Candida albicans | - | - |[6] |

Elucidating the Mechanism of Action

Understanding how these compounds exert their antimicrobial effect is critical for rational drug design and development. The current evidence points towards a multi-faceted mechanism that may differ between derivatives.

Proposed Mechanisms

-

Membrane Disruption: A primary proposed mechanism for compounds like 4-chlorobenzyl p-coumarate is the disruption of the fungal plasma membrane.[5] This is a common mechanism for many antimicrobial agents, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[11]

-

Cell Wall Interaction: Mechanistic studies, including aggregation assays and sorbitol protection tests, suggest that some derivatives interact with components of the fungal cell wall.[4] The aggregation of fungal cells upon exposure to the compound indicates a surface-level interaction.

-

Enzyme Inhibition: The parent mercaptan class of compounds is known to inhibit key metabolic enzymes. Methyl mercaptan, for example, inhibits cytochrome c oxidase in the mitochondrial electron transport chain, which depletes cellular ATP.[12] It is plausible that this compound derivatives could act via a similar mechanism, especially in fungi.

-

Inhibition of Ergosterol Biosynthesis: While tested for in the case of 4-chlorobenzyl p-coumarate and ruled out, inhibition of the ergosterol synthesis pathway is a classic antifungal mechanism for imidazole-containing compounds.[4][6] Derivatives containing an imidazole ring may function through this pathway by targeting enzymes like 14α-demethylase.[13]

Caption: Proposed mechanisms of action for this compound derivatives.

Experimental Protocols for Mechanistic Studies

To validate these proposed mechanisms, specific assays are required. The choice of assay is critical for generating unambiguous data.

Protocol: Sorbitol Protection Assay This assay differentiates between compounds that target the cell wall and those that target the plasma membrane. Sorbitol is an osmotic protectant that stabilizes fungal protoplasts, rendering them resistant to lysis from cell wall-active agents.

-

Preparation: Prepare a suspension of fungal cells (e.g., Candida albicans) in a standard growth medium (e.g., RPMI-1640) and adjust to a concentration of 10⁵ CFU/mL.

-

Assay Setup: In a 96-well plate, prepare two sets of serial dilutions of the test compound.

-

Set A: Dilutions in standard growth medium.

-

Set B: Dilutions in growth medium supplemented with 0.8 M Sorbitol.

-

-

Inoculation: Add the fungal suspension to all wells. Include a positive control (e.g., Caspofungin, a cell wall inhibitor) and a negative control (no compound).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Analysis: Determine the MIC in both sets of plates.

-

Interpretation:

-

No change in MIC: If the MIC values are similar in both sets, the compound likely does not target the cell wall.

-

Significant increase in MIC with Sorbitol: If the MIC is significantly higher in the presence of sorbitol, it suggests the compound's primary target is the fungal cell wall.

-

Structure-Activity Relationship (SAR) Insights

Analyzing the activity of different derivatives allows for the deduction of key structure-activity relationships (SAR), which guide the design of more potent compounds.

-

Role of the Thiol Group: The presence of the mercaptan or a thio-linkage appears crucial for activity, likely acting as the primary reactive center.

-

Aromatic Substitution: The 4-chloro substitution is a key feature. It increases the lipophilicity of the molecule, which may enhance its ability to penetrate microbial cell membranes.

-

Nature of the R-Group: The group attached to the sulfur atom significantly modulates activity.

-

Bulky/Aromatic Groups: Conjugation to moieties like p-coumarate or imidazole systems can enhance potency, suggesting that these groups may participate in secondary binding interactions with the target site.[5][6]

-

Polarity and Heteroatoms: Studies on related structures suggest that the inclusion of heteroatoms (like oxygen) in short alkyl chains attached to the core structure can improve antifungal profiles, possibly by balancing lipophilicity and hydrophilicity for better target engagement.[13]

-

Caption: Key Structure-Activity Relationship points for this compound derivatives.

Standardized Protocols for Antimicrobial Screening

For results to be comparable across different studies, the use of standardized screening methods is essential.[1][14] The Clinical and Laboratory Standards Institute (CLSI) provides well-established guidelines. The broth microdilution method is a widely used and reliable technique for determining MIC values.

Caption: Standardized workflow for MIC and MBC/MFC determination.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a cornerstone of antimicrobial discovery and is designed for high-throughput screening.[15]

-

Compound Preparation: Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should not exceed 1-2% to avoid affecting microbial growth.

-

Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to wells 2 through 12. Add 100 µL of the test compound at 2x the highest desired concentration to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the diluted microbial inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Protocol: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is a crucial follow-up to the MIC test to determine if a compound is static (inhibits growth) or cidal (kills the organism).

-

Aliquot Transfer: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Plating: Spot-plate each aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).

-

Incubation: Incubate the agar plate overnight at the appropriate temperature.

-

MBC/MFC Determination: The MBC or MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction of the initial inoculum (i.e., no more than 1-2 colonies growing from the 10 µL spot).

Conclusion and Future Directions

This compound derivatives represent a versatile and potent class of antimicrobial agents. The existing literature demonstrates their efficacy against both Gram-positive bacteria and pathogenic fungi, with evidence pointing towards mechanisms that involve disruption of microbial membranes and cell walls. The structure-activity relationships elucidated so far provide a rational basis for the design of next-generation compounds with improved potency and broader spectrums of activity.

Future research should focus on:

-

Expanding the Chemical Space: Synthesizing and screening a wider array of derivatives to build a more comprehensive SAR model.

-

Detailed Mechanistic Studies: Employing advanced techniques like transcriptomics and proteomics to pinpoint the specific molecular targets of the most potent compounds.

-

In Vivo Efficacy and Toxicity: Progressing lead compounds into animal models of infection to evaluate their therapeutic potential and safety profiles.

-

Anti-Biofilm Activity: Investigating the efficacy of these compounds against microbial biofilms, a major challenge in clinical settings.[4]

By leveraging the foundational knowledge and standardized protocols outlined in this guide, the scientific community can effectively advance the development of this compound derivatives as a potential new line of defense against infectious diseases.

References

- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal Activity, Mode of Action, and Cytotoxicity of 4-Chlorobenzyl p-Coumarate: A Promising New Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzyl mercaptan - Wikipedia [en.wikipedia.org]

- 10. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial Derivatives of Marine Algae: An Overview of Pharmacological Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyl Mercaptan Gas: Mechanisms of Toxicity and Demonstration of the Effectiveness of Cobinamide as an Antidote in Mice and Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. austinpublishinggroup.com [austinpublishinggroup.com]

- 15. azolifesciences.com [azolifesciences.com]

An In-Depth Technical Guide to Thiol Protecting Groups in Peptide Synthesis

Abstract

The strategic protection and deprotection of the cysteine thiol group is a cornerstone of successful solid-phase peptide synthesis (SPPS), particularly for complex peptides containing disulfide bridges. The unique nucleophilicity of the thiol moiety necessitates robust protection to prevent undesirable side reactions, such as oxidation and alkylation, and to enable the regioselective formation of disulfide bonds. This guide provides a comprehensive overview of commonly employed thiol protecting groups, delving into the chemical principles that govern their selection and application. We will explore the nuances of their stability, orthogonality, and cleavage, offering field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their peptide synthesis endeavors.

The Pivotal Role of Cysteine and Thiol Protection in Peptide Chemistry

Cysteine, with its thiol-containing side chain, is a uniquely versatile amino acid in peptide and protein science. The ability of two thiol groups to oxidize and form a disulfide bond is fundamental to the structural integrity and biological activity of a vast array of peptides and proteins.[1] However, the very reactivity that makes the thiol group so valuable also presents a significant challenge during chemical synthesis. Unprotected thiols are highly susceptible to a range of side reactions, including air oxidation to form undesired disulfides, alkylation by reactive carbocations generated during deprotection steps, and racemization.[2] Therefore, the temporary masking of the thiol group with a suitable protecting group is a critical aspect of peptide synthesis.

The ideal thiol protecting group should exhibit the following characteristics:

-

Stability: It must remain intact throughout all the steps of peptide chain elongation, including repeated cycles of Nα-deprotection.

-

Orthogonality: Its removal should be achievable under conditions that do not affect other protecting groups on the peptide or the linkage to the solid support.[1][3] This is particularly crucial for the synthesis of peptides with multiple disulfide bonds, where sequential and regioselective deprotection is required.

-

Efficient Cleavage: The deprotection reaction should be high-yielding and proceed without generating side products that are difficult to remove from the final peptide.

-

Minimal Side Reactions: The protecting group and its cleavage byproducts should not induce any undesirable modifications to the peptide.

The selection of a thiol protecting group is therefore a strategic decision that profoundly impacts the overall success of a peptide synthesis campaign.

A Survey of Key Thiol Protecting Groups

The repertoire of thiol protecting groups has expanded significantly over the years, offering a range of stabilities and deprotection strategies. They can be broadly categorized based on their cleavage conditions.

Acid-Labile Protecting Groups: The Trityl (Trt) Group

The trityl (Trt) group is one of the most widely used acid-labile protecting groups for cysteine in Fmoc-based SPPS.[2] Its popularity stems from its straightforward removal during the final cleavage of the peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail.

Mechanism of Protection and Deprotection: The trityl group is introduced by reacting the cysteine thiol with trityl chloride. Deprotection occurs via an acid-catalyzed cleavage of the C-S bond, generating a highly stable trityl carbocation.

Figure 1: Deprotection of the Trityl Group.

Causality in Experimental Choices: The generation of the stable trityl cation necessitates the use of scavengers in the cleavage cocktail.[2] Triisopropylsilane (TIS) is highly effective as it irreversibly quenches the trityl cation, preventing potential side reactions such as re-alkylation of the deprotected thiol or modification of other sensitive residues like tryptophan.[2][4]

Orthogonal Protecting Groups: The Acetamidomethyl (Acm) Group

The acetamidomethyl (Acm) group is a cornerstone of orthogonal protection strategies in peptide synthesis.[3] It is stable to the acidic conditions of TFA cleavage, allowing for the isolation of a fully side-chain deprotected peptide with the cysteine thiol still protected. This feature is invaluable for the regioselective formation of multiple disulfide bonds.[5][6]

Mechanism of Deprotection: The Acm group is typically removed by treatment with mercury(II) acetate or iodine.[7][8] The mercury-mediated deprotection proceeds through the formation of a mercury-thiolate intermediate, which is then cleaved. Iodine-mediated deprotection results in the simultaneous formation of a disulfide bond.

Figure 2: Workflow for Acm protection in SPPS.

Causality in Experimental Choices: The use of toxic heavy metals like mercury is a significant drawback of the Acm deprotection strategy.[8] This has led to the development of alternative methods, such as those employing silver salts or N-halosuccinimides.[8][9] The choice of deprotection reagent depends on the desired outcome; for instance, iodine is used when direct disulfide bond formation is the goal.[3][8]

Disulfide-Based Protecting Groups

Disulfide-based protecting groups offer a mild and orthogonal deprotection strategy based on thiol-disulfide exchange. These groups are removed under gentle reducing conditions, typically using reagents like dithiothreitol (DTT). Examples include S-tert-butylthio (StBu) and the more recently developed S-2,4,6-trimethoxyphenylthio (S-Tmp) groups.[10]

Causality in Experimental Choices: The sluggish deprotection of the StBu group has prompted the development of more labile alternatives like S-Tmp.[10] The choice of a disulfide-based protecting group is often dictated by the need for very mild deprotection conditions that are compatible with sensitive peptide sequences.

Comparative Analysis of Thiol Protecting Groups

The selection of an appropriate thiol protecting group is a critical decision that depends on the specific requirements of the peptide being synthesized. The following table provides a comparative summary of the key properties of commonly used protecting groups.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality | Key Advantages | Key Disadvantages |

| Trityl | Trt | TFA | Not orthogonal to standard TFA-labile side-chain protecting groups | Cost-effective; removed during final cleavage | Requires scavengers to prevent side reactions |

| Acetamidomethyl | Acm | Hg(OAc)₂, I₂, AgOTf, NCS | Orthogonal to TFA-labile groups | Enables regioselective disulfide bond formation | Deprotection often requires toxic heavy metals |

| tert-Butylthio | StBu | Reducing agents (e.g., DTT, β-mercaptoethanol) | Orthogonal to acid- and base-labile groups | Mild deprotection conditions | Sluggish deprotection kinetics |

| 2,4,6-Trimethoxyphenylthio | S-Tmp | Reducing agents (e.g., DTT) | Orthogonal to acid- and base-labile groups | Faster deprotection than StBu | Can show minor instability to strong acids |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the incorporation and deprotection of key thiol protecting groups.

Incorporation of Fmoc-Cys(Trt)-OH in SPPS

This protocol outlines the standard procedure for coupling Fmoc-Cys(Trt)-OH during solid-phase peptide synthesis.

Materials:

-

Fmoc-Cys(Trt)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Resin with a free N-terminal amine

Procedure:

-

Swell the resin in DMF for 30 minutes.

-

Deprotect the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times).

-

In a separate vessel, pre-activate the Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF (5 times) to remove excess reagents.

Deprotection of the Trityl (Trt) Group

This protocol describes the global deprotection of a peptide synthesized using Fmoc-Cys(Trt)-OH, resulting in a peptide with a free thiol group.[3]

Materials:

-

Peptidyl-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Wash the peptidyl-resin thoroughly with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and gently agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Reduce the volume of the filtrate with a stream of nitrogen and precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

Deprotection of the Acetamidomethyl (Acm) Group using Mercury(II) Acetate

This protocol details the removal of the Acm group using mercury(II) acetate.[7][8] Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

-

Acm-protected peptide

-

10% aqueous acetic acid

-

Mercury(II) acetate

-

Glacial acetic acid

-

Aqueous ammonia

-

β-mercaptoethanol

Procedure:

-

Dissolve the Acm-protected peptide in 10% (v/v) aqueous acetic acid (100 µL/mg peptide).

-

Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.

-

Add, with stirring, 1.0 equivalent of mercury(II) acetate per S-acetamidomethyl group in the peptide.

-

Readjust the pH of the solution to 4.0 with acetic acid or aqueous ammonia.

-

Stir the mixture at room temperature for 1 hour under an inert atmosphere.

-

Add β-mercaptoethanol (0.5 mL per 100 µmol of peptide) and let the mixture stand at room temperature for 5 hours.

-

Centrifuge the mixture to remove the precipitate.

-

Desalt the supernatant containing the crude peptide.

Conclusion

The judicious selection and application of thiol protecting groups are paramount to the successful synthesis of cysteine-containing peptides. This guide has provided an in-depth analysis of the key protecting groups, emphasizing the chemical rationale behind their use and offering practical, field-tested protocols. By understanding the interplay between protecting group stability, orthogonality, and cleavage conditions, researchers can navigate the complexities of peptide synthesis with greater confidence and achieve their desired synthetic targets. The continued development of novel, milder, and more efficient thiol protecting groups will undoubtedly further advance the field of peptide and protein chemistry, enabling the synthesis of increasingly complex and therapeutically relevant molecules.

References

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 6. biotage.com [biotage.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03802H [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: S-Alkylation Reactions Using 4-Chlorobenzyl Mercaptan

<

Introduction

In the fields of medicinal chemistry and synthetic organic chemistry, the formation of carbon-sulfur bonds is a cornerstone for constructing a vast array of functional molecules and pharmacologically active agents. Thioethers, in particular, are prevalent structural motifs in numerous pharmaceuticals, agrochemicals, and materials.[1][2] 4-Chlorobenzyl mercaptan is a versatile and reactive thiol building block, frequently employed to introduce the 4-chlorobenzylthio moiety into target structures. Its utility stems from the favorable reactivity of the sulfhydryl group and the specific electronic and steric properties conferred by the 4-chlorobenzyl group.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the S-alkylation reaction using this compound, detailing the underlying mechanistic principles, critical reaction parameters, and step-by-step protocols for practical implementation. The aim is to equip scientists with the necessary knowledge to confidently and successfully utilize this reagent in their synthetic endeavors.

Physicochemical Properties and Safety Data

Prior to any experimental work, a thorough understanding of the reagent's properties and hazards is paramount. This compound is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin.[3] It is also characterized by a strong, unpleasant odor (stench). All manipulations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[3]

| Property | Value | Source |

| CAS Number | 6258-66-8 | [3] |

| Molecular Formula | C₇H₇ClS | [4] |

| Molecular Weight | 158.65 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid or powder | [4] |

| Hazard Statements | H227 (Combustible liquid), H302 (Harmful if swallowed), H311+H331 (Toxic in contact with skin or if inhaled) | [3] |

| Incompatibilities | Strong oxidizing agents, strong bases | [3] |

| Storage | Store in a cool, dry, well-ventilated place away from heat and ignition sources. Keep container tightly closed. | [3] |

The S-Alkylation Reaction: Mechanism and Theory

The S-alkylation of this compound is a classic example of a nucleophilic substitution reaction, analogous to the well-known Williamson ether synthesis.[6][7][8] The reaction typically proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[6][9]

The core principle involves two key steps:

-

Deprotonation: The thiol (R-SH) group of this compound is relatively acidic compared to its alcohol analogue. A base is used to deprotonate the thiol, generating a highly nucleophilic thiolate anion (R-S⁻).[10] This deprotonation significantly enhances the nucleophilicity of the sulfur atom.

-

Nucleophilic Attack: The resulting thiolate anion then acts as a potent nucleophile, attacking an electrophilic carbon atom (e.g., on an alkyl halide), displacing a leaving group (e.g., Br⁻, I⁻, OTs⁻) to form the desired thioether (R-S-R').[9]

Because the reaction follows an Sₙ2 pathway, it is most efficient with primary and secondary alkyl halides.[8] Tertiary halides are more prone to elimination side reactions.[11]

Diagram: S-Alkylation Sₙ2 Mechanism

Caption: General mechanism for the S-alkylation of this compound via an Sₙ2 pathway.

Key Parameters for Successful S-Alkylation

Optimizing the S-alkylation reaction depends on the careful selection of several key parameters. The choice of base, solvent, and temperature can dramatically influence reaction rate, yield, and purity of the final product.

Choice of Base

The primary role of the base is to efficiently deprotonate the thiol. The choice depends on the substrate's sensitivity to basic conditions.

-

Strong Bases (NaOH, KOH, NaH): These are highly effective for complete and rapid deprotonation. Aqueous NaOH or KOH are often used in biphasic systems, especially in conjunction with a phase-transfer catalyst.[12] Sodium hydride (NaH) is a powerful, non-nucleophilic base used in anhydrous aprotic solvents, which drives the deprotonation to completion by releasing hydrogen gas.

-

Weaker Bases (K₂CO₃, Cs₂CO₃, Et₃N): Carbonates are excellent choices for substrates that may be sensitive to stronger bases.[7] They are typically used in polar aprotic solvents like DMF or acetonitrile. Triethylamine (Et₃N) is an organic base that can also be used, though it is generally less effective than inorganic bases for thiol deprotonation.

Solvent Selection

The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

-

Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are often the solvents of choice for Sₙ2 reactions. They effectively solvate the cation of the base (e.g., Na⁺, K⁺) but do not strongly solvate the thiolate anion, leaving it "naked" and highly nucleophilic. This accelerates the rate of reaction.

-

Alcohols (Ethanol, Methanol): While they can be used, these protic solvents can hydrogen-bond with the thiolate anion, reducing its nucleophilicity and slowing the reaction rate.

-

Biphasic Systems (e.g., Toluene/Water, DCM/Water): These are particularly useful for reactions involving inorganic bases like NaOH and require a phase-transfer catalyst to shuttle the thiolate anion into the organic phase.[13]

Temperature Control